molecular formula C14H18ClFN2O2 B2766994 2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide CAS No. 2411229-99-5

2-Chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide

Cat. No.: B2766994
CAS No.: 2411229-99-5
M. Wt: 300.76
InChI Key: RVLZGNQAAGWJGQ-UHFFFAOYSA-N
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Description

This compound is likely an aromatic compound containing a morpholine ring and a benzene ring linked to each other . Morpholine is a common moiety in pharmaceuticals and other biologically active compounds. The presence of both fluorine and chlorine atoms could potentially make this compound useful in various chemical reactions due to the unique properties of these halogens.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and an acetamide group, with fluorine and chlorine substituents. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its exact structure and the conditions under which it is used. The presence of the acetamide group, the morpholine ring, and the halogen substituents could all potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, polarity, and the presence of the morpholine ring and halogen substituents would all influence its properties .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its exact structure and the target it interacts with. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its exact structure, how it’s used, and in what quantities. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Properties

IUPAC Name

2-chloro-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O2/c15-10-14(19)17-4-3-11-1-2-13(12(16)9-11)18-5-7-20-8-6-18/h1-2,9H,3-8,10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLZGNQAAGWJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CCNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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